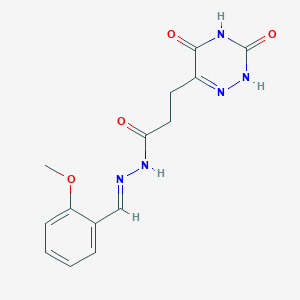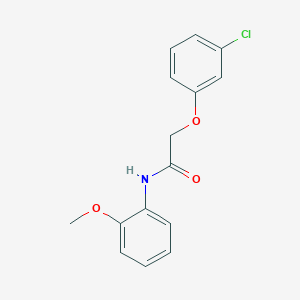![molecular formula C16H29N3O2S B11686863 2-{[2-(Diethylamino)ethyl]sulfanyl}-5-hexylpyrimidine-4,6-diol](/img/structure/B11686863.png)
2-{[2-(Diethylamino)ethyl]sulfanyl}-5-hexylpyrimidine-4,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-5-HEXYL-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE is a heterocyclic compound with a molecular formula of C16H29N3O2S This compound is characterized by its unique structure, which includes a pyrimidinone core substituted with various functional groups
Preparation Methods
The synthesis of 2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-5-HEXYL-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE involves several steps. One common method includes the reaction of N-(2-bromoethyl)- and N-(3-bromopropyl)phthalimides with 2-thiouracils substituted at position 6 in an alkaline medium . This reaction provides S-monoamidoalkylation products, which can be further processed to obtain the desired compound. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-5-HEXYL-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Scientific Research Applications
2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-5-HEXYL-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological assays, particularly in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-5-HEXYL-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect . The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-5-HEXYL-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE can be compared with other similar compounds, such as:
2-{[2-(PHENYLAMINO)ETHYL]SULFANYL}-5-HEXYL-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE: This compound has a phenyl group instead of a diethylamino group, which may alter its chemical and biological properties.
2-{[2-(METHYLAMINO)ETHYL]SULFANYL}-5-HEXYL-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE: The presence of a methylamino group can affect the compound’s reactivity and interaction with molecular targets.
2-{[2-(DIMETHYLAMINO)ETHYL]SULFANYL}-5-HEXYL-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE: This compound has a dimethylamino group, which may influence its solubility and pharmacokinetic properties.
Each of these compounds has unique features that make them suitable for different applications, highlighting the versatility and potential of 2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-5-HEXYL-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE in scientific research and industry.
Properties
Molecular Formula |
C16H29N3O2S |
|---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
2-[2-(diethylamino)ethylsulfanyl]-5-hexyl-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H29N3O2S/c1-4-7-8-9-10-13-14(20)17-16(18-15(13)21)22-12-11-19(5-2)6-3/h4-12H2,1-3H3,(H2,17,18,20,21) |
InChI Key |
LAFSXMVHOBHDSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(N=C(NC1=O)SCCN(CC)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11686796.png)
![6-methyl-N'-[(1Z,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]pyridine-3-carbohydrazide](/img/structure/B11686797.png)
![N'-[(Z)-(2-hydroxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11686811.png)



![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11686835.png)
![4-Chloro-2-[[2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid](/img/structure/B11686840.png)
![2-[3-[2-(4-chlorophenyl)ethyl]-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11686847.png)
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)imino]-N-(3-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11686850.png)

![2-Chloro-5-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid (non-preferred name)](/img/structure/B11686868.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11686876.png)
![ethyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11686881.png)
